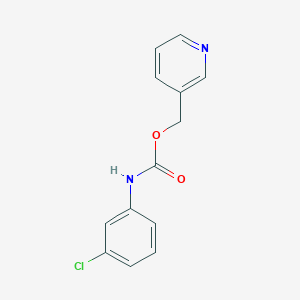

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Description

Properties

CAS No. |

6669-79-0 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-4-1-5-12(7-11)16-13(17)18-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17) |

InChI Key |

FSQVPYCYDLWQNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Yield Optimization Data

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, ACN | DCM | 82–89 |

| Base | Et₃N, DMAP, NaHCO₃ | Et₃N | 85 |

| Molar Ratio (Alcohol:Isocyanate) | 1:1 to 1:1.5 | 1:1.2 | 88 |

| Reaction Time (h) | 4–24 | 12 | 87 |

Alternative Method: In Situ Isocyanate Generation

To avoid handling hazardous isocyanates, some protocols generate 3-chlorophenyl isocyanate in situ using triphosgene (bis(trichloromethyl) carbonate) and 3-chloroaniline .

Protocol Overview

-

Isocyanate Synthesis :

-

Carbamate Formation :

Performance Metrics

Industrial-Scale Production: Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic carbamate formation.

Pilot-Scale Parameters

-

Reactor Type : Tubular plug-flow reactor

-

Residence Time : 30–45 minutes

-

Temperature : 25–30°C (controlled via jacketed cooling)

-

Throughput : 5–10 kg/h

-

Purity : ≥98% (HPLC).

Side Reactions and Mitigation Strategies

Common Byproducts

Purification Techniques

-

Chromatography : Silica gel column (hexane/ethyl acetate 3:1) for lab-scale.

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 1H, pyridine-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, CH₂), 1.48 (s, 9H, tert-butyl).

-

IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Chromatographic Validation

-

HPLC : RT = 6.72 min (C18 column, acetonitrile/H₂O 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate exhibits several pharmacological properties that make it a candidate for drug development. Its structure suggests potential neuroprotective effects, which are crucial in treating neurodegenerative diseases. Research has indicated that compounds with similar structural motifs can inhibit enzymes involved in neuroinflammation, thereby offering therapeutic benefits in conditions like ischemic stroke and Alzheimer's disease .

Case Studies

A study evaluating various carbamate derivatives highlighted the neuroprotective potential of compounds similar to this compound. These compounds were tested using primary cortical neurons under oxygen-glucose deprivation conditions, revealing that certain derivatives significantly reduced neuronal death and infarction size when administered post-treatment . This indicates that this compound could share similar protective mechanisms.

Agrochemical Applications

Pesticidal Properties

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The chlorophenyl group can enhance biological activity against pests while maintaining low toxicity to non-target organisms. Preliminary studies indicate that similar carbamate compounds have shown effectiveness against various agricultural pests, suggesting avenues for further exploration with this compound .

Synthetic Utility

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For instance, it can be involved in reactions such as nucleophilic substitutions and coupling reactions to create novel compounds with enhanced biological activities .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate | Similar pyridine structure; different chlorophenyl position | Potentially different biological activity due to substitution |

| Pyridin-4-ylmethyl N-(2-chlorophenyl)carbamate | Similar structure; different position of substituents | May exhibit distinct reactivity patterns |

| 1-Methylpyridin-2-ylmethyl N-(phenyl)carbamate | Methyl substitution on pyridine; phenyl group | Altered lipophilicity affecting bioavailability |

This table illustrates how variations in substitution can influence the biological activity and reactivity of pyridine-based carbamates.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to the disruption of key biological pathways. For example, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Carbamate Family

(a) Pyridin-3-ylmethyl N-(4-Methylsulfanylphenyl)Carbamate (CAS 51594-86-6)

- Structure : Differs by substituting the 3-chlorophenyl group with a 4-methylsulfanylphenyl group.

- This may alter biological activity or environmental degradation rates .

(b) tert-Butyl (5,6-Dimethoxypyridin-2-yl)Methylcarbamate

- Structure : Contains a tert-butyl carbamate group and a dimethoxypyridine ring.

- Methoxy substituents on pyridine may improve water solubility .

(c) Isopropyl N-(3-Chlorophenyl)Carbamate (Chlorpropham)

- Structure : Shares the N-(3-chlorophenyl)carbamate core but replaces pyridin-3-ylmethyl with isopropyl.

- Key Data: Water Solubility: 89 mg/L (20°C) Log Kow (Octanol-Water Partition Coefficient): 3.3 Environmental Fate: Moderate adsorption to soil (Koc = 300–500 mL/g) and susceptibility to hydrolysis under alkaline conditions .

Functional Analogues: Pyridine Esters and Phthalimides

(a) Pyridin-3-ylmethyl 5-Chloropyridine-3-Carboxylate

- Structure : An ester derivative with a 5-chloropyridine carboxylate group.

- Implications : Esters generally exhibit faster hydrolysis rates than carbamates. The dual pyridine rings may enhance thermal stability but reduce bioavailability due to increased molecular rigidity .

(b) 3-Chloro-N-Phenyl-Phthalimide

Physicochemical and Environmental Properties (Comparative Analysis)

Research Findings and Implications

- Environmental Behavior : The 3-chlorophenyl group in the target compound may lead to higher soil adsorption (Koc > 500 mL/g) compared to chlorpropham, reducing leaching but increasing persistence in organic-rich soils .

- Biological Activity : Pyridine-containing carbamates often exhibit enhanced bioactivity due to the ring’s ability to engage in π-π stacking or hydrogen bonding with biological targets. For example, chlorpropham inhibits cellulose biosynthesis in plants, while pyridine analogs may target enzymes in pests or pathogens .

- Synthetic Challenges : Unlike phthalimides, which require high purity for polymerization, carbamates like the target compound are more versatile in synthesis but may need protection of the carbamate group during reactions .

Biological Activity

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is a compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by a pyridine ring substituted with a chlorophenyl group and a carbamate functional group, contributes to its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₁₃H₁₁ClN₂O₂

- Molecular Weight : 262.69 g/mol

- Structural Features : The compound features a pyridine ring, which is known for its pharmacological properties, linked to a chlorophenyl moiety via a carbamate group .

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives of pyridine have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae. .

- Antifungal Activity : Research shows that certain pyridine derivatives possess antifungal properties. The structural modifications in pyridine compounds can enhance their efficacy against fungal pathogens .

- Inhibitory Effects on Enzymes : Pyridine derivatives have been studied for their ability to inhibit specific enzymes related to metabolic pathways. For example, modifications in the structure can lead to enhanced inhibitory activity against enzymes like NAPE-PLD, which plays a role in lipid metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis of similar compounds reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate | Different chlorophenyl position | Varies significantly in activity due to substitution |

| Pyridin-4-ylmethyl N-(2-chlorophenyl)carbamate | Different substituent positions | Exhibits distinct reactivity patterns |

| 1-Methylpyridin-2-ylmethyl N-(phenyl)carbamate | Methyl substitution on pyridine | Alters lipophilicity affecting bioavailability |

This table illustrates how slight changes in the chemical structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

-

Antibacterial Activity Assessment :

A study evaluated the antibacterial properties of various pyridine derivatives, including those similar to this compound. Compounds showed varying degrees of effectiveness against Gram-positive bacteria, with some achieving MIC values as low as 16 µg/mL . -

Enzyme Inhibition Studies :

Research focused on the inhibition of NAPE-PLD by structurally related compounds. It was found that specific modifications could increase potency significantly, indicating that this compound may also exhibit similar enzyme inhibition capabilities .

Q & A

Q. What are the established synthetic routes for Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves condensation of pyridin-3-ylmethanol with 3-chlorophenyl isocyanate in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere. Catalytic bases like triethylamine or DMAP are used to enhance reactivity. Key steps include:

- Chloroformate activation : If starting from 3-chlorophenylamine, conversion to isocyanate via phosgene or triphosgene intermediates is required .

- Coupling reagents : EDCI/HOBt systems are effective for carbamate bond formation, minimizing side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from benzene/hexane mixtures yields high-purity product .

Q. How can the molecular structure of this carbamate be confirmed using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Characteristic peaks include the pyridine ring protons (δ 7.2–8.5 ppm) and the carbamate carbonyl (δ 150–155 ppm in 13C). The 3-chlorophenyl group shows distinct aromatic splitting patterns .

- FT-IR : Stretching vibrations for the carbamate C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 276.07 (calculated for C₁₃H₁₁ClN₂O₂) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly regarding enzyme inhibition vs. cytotoxicity?

Methodological Answer:

- Dose-response profiling : Conduct assays across a broad concentration range (nM to mM) to distinguish specific inhibition from nonspecific cytotoxicity. Use controls like Chlorpropham (a structural analog with known toxicity) for baseline comparison .

- Selectivity screening : Test against related enzymes (e.g., acetylcholinesterase, cytochrome P450) to identify off-target effects.

- Metabolite analysis : LC-MS/MS can detect hydrolytic degradation products (e.g., 3-chloroaniline) that may contribute to cytotoxicity .

Q. How can computational modeling guide the design of derivatives with enhanced stability against hydrolytic degradation?

Methodological Answer:

- DFT calculations : Optimize the carbamate’s electronic structure to identify vulnerable sites. Substituents at the pyridine’s 4-position (e.g., electron-withdrawing groups) can reduce hydrolysis .

- MD simulations : Simulate solvation effects in aqueous environments to predict degradation pathways.

- QSAR models : Correlate substituent bulkiness (e.g., tert-butyl groups) with half-life in buffer solutions .

Q. What experimental approaches validate the compound’s mechanism of action in plant growth inhibition studies?

Methodological Answer:

- Microtubule disruption assays : Use immunofluorescence staining in root tip cells to observe mitotic arrest, a hallmark of carbamate herbicides .

- Transcriptomic profiling : RNA-seq analysis of treated plant tissues (e.g., Arabidopsis) identifies upregulated stress-response genes (e.g., CYP450s, GSTs) .

- Isotopic labeling : ¹⁴C-labeled carbamate tracks metabolic incorporation into cellular macromolecules .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies for this compound?

Methodological Answer:

- Standardize assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) significantly alter activity. Adhere to OECD guidelines for reproducibility .

- Reference controls : Include Chlorpropham (CAS 101-21-3) as a benchmark, noting its IC₅₀ range (15–25 µM in plant models) for cross-study comparisons .

- Meta-analysis : Pool data from ≥5 independent studies using fixed/random-effects models to identify outliers and consensus values .

Structural and Functional Analogues

Q. What structural modifications to this compound are most promising for improving herbicidal selectivity?

Methodological Answer:

- Pyridine ring substitution : Introduce methyl or methoxy groups at the 4-position to enhance binding to plant-specific targets (e.g., acetolactate synthase) .

- Carbamate linker replacement : Replace the methylene group with sulfonamide or urea to reduce mammalian toxicity .

- Pro-drug strategies : Design ester derivatives (e.g., acetylated carbamates) for targeted activation in plant tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.